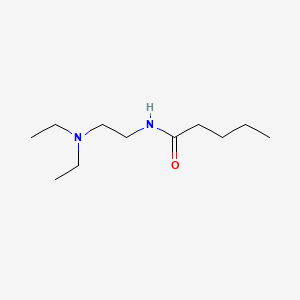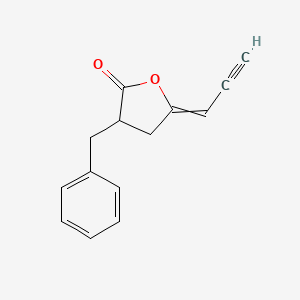
3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one is an organic compound that features a benzyl group, a propynylidene group, and an oxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one typically involves the reaction of benzyl bromide with a suitable alkyne under basic conditions to form the benzylated alkyne intermediate. This intermediate is then subjected to cyclization reactions to form the oxolanone ring. Common reagents used in these reactions include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) as bases, and solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as hydroxide (OH-) or alkoxide (RO-) can replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: NaH, t-BuOK, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
- 3-(Prop-2-yn-1-yloxy)benzaldehyde
- 1,3,5-Trimethyl-2-(prop-2-yn-1-yloxy)benzene
Uniqueness
3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one is unique due to its combination of a benzyl group, a propynylidene group, and an oxolanone ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
103437-63-4 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
3-benzyl-5-prop-2-ynylideneoxolan-2-one |
InChI |
InChI=1S/C14H12O2/c1-2-6-13-10-12(14(15)16-13)9-11-7-4-3-5-8-11/h1,3-8,12H,9-10H2 |
InChI-Schlüssel |
AMHHHAMGMRFXJW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC=C1CC(C(=O)O1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


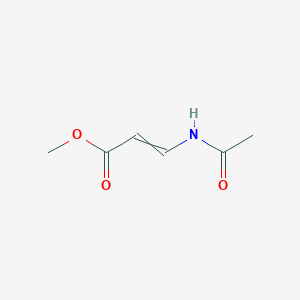
![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
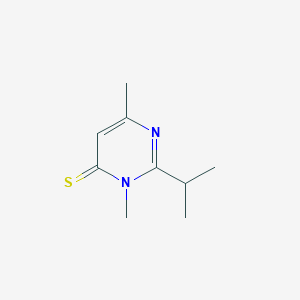

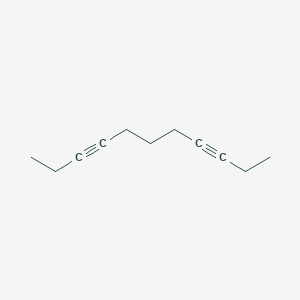
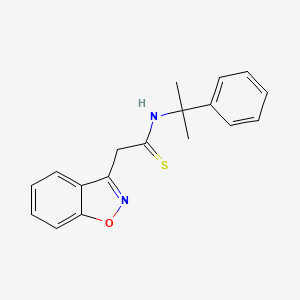
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)

![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
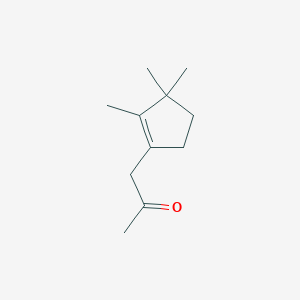
![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
